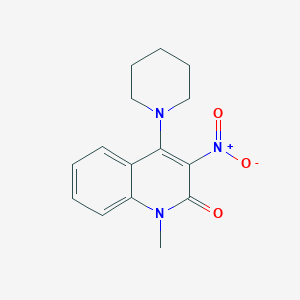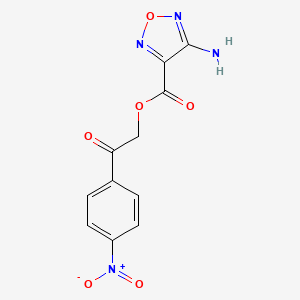
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone, also known as MNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinolinone derivatives, which have been shown to exhibit a wide range of biological activities. MNQ has been found to have promising properties, including its ability to selectively target and inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
作用机制
The mechanism of action of 1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone involves its ability to bind selectively to the active site of certain enzymes, inhibiting their function. This compound has been shown to have a high affinity for acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit certain enzymes and increase the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been found to have anti-inflammatory activity, which could make it a valuable tool for studying the role of inflammation in neurological disorders.
实验室实验的优点和局限性
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone has several advantages as a tool for scientific research. It has a high degree of selectivity for certain enzymes, making it a valuable tool for studying specific biochemical pathways. This compound is also relatively easy to synthesize, and its properties have been well characterized in the literature. However, this compound does have some limitations. Its potency can vary depending on the assay conditions, and its effects on other enzymes and pathways are not well understood.
未来方向
There are several future directions for research on 1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of research is the use of this compound as a tool for studying the role of acetylcholinesterase and butyrylcholinesterase in neurological disorders such as Alzheimer's disease. Finally, this compound could be used as a starting point for the development of new drugs with neuroprotective or anti-inflammatory properties.
合成方法
The synthesis of 1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone involves several steps, starting with the reaction of 2-chloro-3-nitrobenzoic acid with piperidine to form 2-chloro-3-nitrobenzoylpiperidine. This intermediate is then reacted with methyl anthranilate to form this compound. The synthesis of this compound has been well documented in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
科学研究应用
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound a valuable tool for studying the role of these enzymes in neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-methyl-3-nitro-4-piperidin-1-ylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-16-12-8-4-3-7-11(12)13(14(15(16)19)18(20)21)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSVVKDDAELSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383030 |
Source


|
| Record name | 1-Methyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141945-54-2 |
Source


|
| Record name | 1-Methyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5106636.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)

![1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
![2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5106690.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B5106697.png)
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)

![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)
